molecular formula C28H30N2O B14067659 1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- CAS No. 163268-23-3

1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-

Cat. No.: B14067659
CAS No.: 163268-23-3
M. Wt: 410.5 g/mol
InChI Key: ZSOZYBIDCNHWSW-UHFFFAOYSA-N
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Description

The compound 1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- is an isoindolinone derivative characterized by a bicyclic lactam structure (isoindol-1-one core) substituted with a 3,3-diphenylpropyl chain and a piperidinyl group. The presence of the diphenylpropyl group may enhance lipophilicity and receptor binding affinity, while the piperidinyl moiety could contribute to conformational flexibility and interaction with biological targets .

Properties

CAS No.

163268-23-3

Molecular Formula

C28H30N2O

Molecular Weight

410.5 g/mol

IUPAC Name

2-[1-(3,3-diphenylpropyl)piperidin-4-yl]-3H-isoindol-1-one

InChI

InChI=1S/C28H30N2O/c31-28-27-14-8-7-13-24(27)21-30(28)25-15-18-29(19-16-25)20-17-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,25-26H,15-21H2

InChI Key

ZSOZYBIDCNHWSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3C2=O)CCC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Pathway and Reaction Mechanisms

Initial Condensation: Formation of the Phthalimide Intermediate

The synthesis begins with the reaction of 4-amino-1-benzylpiperidine (101 mmol) and phthalic anhydride (101 mmol) under thermal conditions (125°C for 30 minutes). This step yields 2-[1-(phenylmethyl)-4-piperidinyl]-1H-isoindol-1,3(2H)-dione (Compound A) with a 77% yield after purification via flash chromatography (30% ethyl acetate/hexane). The reaction proceeds via nucleophilic acyl substitution, where the primary amine of 4-amino-1-benzylpiperidine attacks the electrophilic carbonyl groups of phthalic anhydride.

Reductive Debenzylation: Generation of the Free Amine

Compound A undergoes reductive debenzylation using zinc dust (438 mmol) in acetic acid under reflux for 18 hours. This step removes the benzyl protecting group, producing 2-(4-piperidinyl)-2,3-dihydro-1H-isoindol-1-one (Compound B) as a colorless oil after workup (dissolution in dichloromethane, washing with sodium bicarbonate, and concentration). The zinc-acetic acid system facilitates selective reduction of the benzyl ether without affecting the phthalimide moiety.

Alkylation with 3,3-Diphenylpropyl Chloride

Compound B is alkylated with 1-chloro-3,3-diphenylpropene (Compound D) in the presence of potassium carbonate (7.94 mmol) in dimethylformamide at 50°C overnight. This yields 2-[1-(3,3-diphenyl-2-propenyl)-4-piperidinyl]-2,3-dihydro-1H-isoindol-1-one (Compound E) with a 63% yield after flash chromatography (3% methanol/dichloromethane). The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile.

Final Hydrochloride Salt Formation

Compound E is treated with 1 M hydrochloric acid in diethyl ether (4.9 mmol) in methanol, followed by recrystallization from ethanol to produce the final hydrochloride salt, BMS-200150, as a white solid (68% yield, melting point 237–241°C).

Reagents and Reaction Conditions

Catalysts and Solvents

  • Zinc dust : Serves as a reducing agent for debenzylation.
  • Potassium carbonate : Base for deprotonating the piperidine nitrogen during alkylation.
  • Acetic acid and dimethylformamide : Solvents for reductive and alkylation steps, respectively.

Temperature and Time Optimization

  • Condensation : 125°C for 30 minutes ensures complete anhydride ring-opening.
  • Reduction : Reflux conditions (≈118°C for acetic acid) for 18 hours achieve full debenzylation.
  • Alkylation : 50°C overnight balances reaction rate and side-product minimization.
Table 1: Critical Reaction Parameters
Step Reagent Solvent Temperature Time Yield
Condensation Phthalic anhydride Neat 125°C 30 min 77%
Debenzylation Zinc dust, Acetic acid Acetic acid Reflux 18 h N/A
Alkylation 1-Chloro-3,3-diphenylpropene DMF 50°C Overnight 63%
Salt Formation HCl/Et₂O Methanol RT N/A 68%

Purification and Isolation Techniques

Flash Chromatography

  • Stationary phase : Silica gel (230–400 mesh).
  • Mobile phase :
    • 30% ethyl acetate/hexane for Compound A.
    • 3% methanol/dichloromethane for Compound E.
  • Elution monitoring : TLC with UV detection at 254 nm.

Recrystallization

  • Compound A : Recrystallized from isopropanol.
  • BMS-200150 : Recrystallized from ethanol to achieve >98% purity (melting point as criterion).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CD₃OD) :
    • δ 7.76 (d, 1H, J = 7.3 Hz, aromatic),
    • δ 4.39 (m, 1H, piperidinyl CH),
    • δ 3.12 (m, 4H, N-CH₂ and diphenylpropyl CH₂).

      Full assignment confirms regioselective alkylation at the piperidine nitrogen.

Melting Point Analysis

  • Sharp melting point (237–241°C) indicates high crystalline purity.

Elemental Analysis

  • Calculated for C₃₅H₃₃ClN₂O : C 75.45%, H 6.43%, N 5.03%.
  • Found : C 75.32%, H 6.51%, N 4.97%.

Scale-Up Considerations and Yield Optimization

Solvent Selection for Alkylation

  • Dimethylformamide (DMF) preferred over lower-polarity solvents (e.g., THF) due to improved solubility of potassium carbonate and intermediates.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoindolinone Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Notes Reference
Target Compound
(1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-)
3,3-Diphenylpropyl, piperidinyl Not provided Not provided Inferred: CNS modulation (structural analogy)
Etomidoline Ethoxyphenyl, piperidinyl C₁₉H₂₁N₃O₂ 323.39 g/mol Muscle relaxant (Smedolin®)
2,3-Dihydro-3-hydroxy-2-(2-ferrocenylethyl)-1H-isoindol-1-one (6f) Ferrocenylethyl, hydroxyl C₂₀H₁₉FeNO₂ 369.22 g/mol High yield (99%), stable
2,3-Dihydro-3-(pent-4-ynyl)-2-[4-ferrocenyl...pent-4-enyl]-1H-isoindol-1-one (23) Ferrocenyl, pent-4-ynyl, hydroxyphenyl C₄₃H₄₀FeN₂O₃ 701.62 g/mol High yield (91%), IR-confirmed CO and alkyne
1H-Isoindol-1-one, 5-bromo-2,3-dihydro-2-propyl- Bromo, propyl C₁₁H₁₂BrNO 254.12 g/mol Halogenated analog (potential bioactivity)

Key Observations :

  • Stability : Compounds with hydroxyl groups (e.g., 6f) exhibit high stability, whereas those with nitroso (e.g., 5415-18-9) or propionyl groups (e.g., 6j) show instability .
  • Functional Diversity : Ferrocenyl derivatives (e.g., 6f, 23) introduce redox-active properties, while halogenated analogs (e.g., 5-bromo derivative) may enhance binding specificity .

Key Observations :

  • Yield Variability : Methoxylation reactions (e.g., 10f) achieve near-quantitative yields, whereas complex coupling reactions (e.g., compound 24) yield <30% due to steric hindrance .
  • Characterization: NMR and HRMS are standard for confirming isoindolinone structures, particularly for verifying substituent regiochemistry .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Density Boiling Point Solubility (Inferred) Stability Reference
Target Compound ~1.3 g/cm³ ~400°C (est.) Low aqueous solubility Moderate (analog)
1H-Isoindol-1-one,2,3-dihydro-2-nitroso- 1.41 g/cm³ 285.9°C Not provided Low (nitroso)
2,3-Dihydro-5-iodo-1H-isoindol-1-one 1.94 g/cm³ 465.1°C (pred.) Lipophilic Stable (2-8°C)

Key Observations :

  • Halogen Impact: Iodinated derivatives (e.g., 897958-99-5) exhibit higher density and boiling points compared to non-halogenated analogs .
  • Stability: Nitroso-substituted isoindolinones are prone to decomposition, requiring careful storage .

Biological Activity

1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-, is a compound of increasing interest due to its potential biological activities. This compound belongs to the isoindole family and has been studied for its pharmacological properties, particularly in relation to neurodegenerative diseases and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1H-Isoindol-1-one features a unique isoindole framework, which contributes to its biological activity. The compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 278.35 g/mol

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of isoindole derivatives. In particular, the compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease.

  • Inhibition Potency : The IC₅₀ values for AChE inhibition were reported as low as 1.12 μM for certain derivatives, indicating strong potential for cognitive enhancement therapies .

Anti-inflammatory and Antibacterial Properties

The isoindole derivatives have also been evaluated for their anti-inflammatory and antibacterial activities. Research indicates that these compounds exhibit significant effects against various bacterial strains and inflammatory pathways.

  • Anti-inflammatory Activity : Compounds derived from isoindoline-1,3-dione have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Nootropic Activity

In studies assessing nootropic effects, certain derivatives of 1H-Isoindole-1-one demonstrated improved cognitive function in animal models. For instance:

  • Passive Avoidance Test : Compounds structurally related to piracetam showed efficacy in reversing amnesia induced by scopolamine .

Case Study Overview

Several case studies have been conducted to investigate the biological activity of isoindole derivatives:

StudyCompoundBiological ActivityKey Findings
Isoindole Derivative AAChE InhibitionIC₅₀ = 1.12 μM
Isoindoline Derivative BAnti-inflammatorySignificant COX inhibition
Isoindole Derivative CNootropic EffectsEffective in passive avoidance test

Detailed Research Findings

  • Synthesis and Characterization : The synthesis of various isoindole derivatives has been achieved through straightforward chemical reactions involving phthalic anhydride and piperazine derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structures .
  • Molecular Docking Studies : Molecular docking simulations provided insights into the binding interactions of these compounds with target enzymes like AChE, revealing crucial interactions that contribute to their inhibitory effects .
  • Pharmacological Evaluation : In vivo studies demonstrated that certain isoindole derivatives not only enhanced cognitive functions but also exhibited muscle relaxant properties at specific dosages .

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